methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate
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Overview
Description
Methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is a heterocyclic compound that belongs to the class of thiazino-benzimidazoles. This compound is characterized by its unique structure, which includes a thiazine ring fused to a benzimidazole moiety. The presence of both nitrogen and sulfur atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate typically involves the reaction of benzimidazole-2-thione with appropriate reagents. One common method includes the regioselective cascade reaction of benzimidazole-2-thione with Morita-Baylis-Hillman (MBH) acetates in the presence of pyridine. This one-pot method yields ethyl 4H-[1,3]thiazino[3,2-a]-benzimidazole-2-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is studied for its potential use in the development of new materials, such as electroluminescent materials for OLED devices
Mechanism of Action
The mechanism of action of methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, some derivatives have been identified as inhibitors of Trypanosoma brucei and factor IXa, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazino-benzimidazole derivatives, such as:
- Ethyl 4H-[1,3]thiazino[3,2-a]-benzimidazole-2-carboxylate
- Benzimidazo-[2,1-b]thiazine derivatives
- Fluorine-containing imidazo-[2,1-b]thiazines
Uniqueness
Methyl 8-methoxy-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups contribute to its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10N2O4S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
methyl 8-methoxy-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O4S/c1-18-7-3-4-9-8(5-7)14-13-15(9)11(16)6-10(20-13)12(17)19-2/h3-6H,1-2H3 |
InChI Key |
TYOLWJVXTOXVPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=O)C=C(SC3=N2)C(=O)OC |
Origin of Product |
United States |
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